CE-2072
Description
Unii-X4edb9177R is a leukocyte elastase inhibitor with a reported inhibition constant (Ki) of 0.03 nM, demonstrating high potency in enzymatic assays targeting neutrophil-derived elastase activity . Leukocyte elastase is a serine protease implicated in inflammatory diseases, and inhibitors like Unii-X4edb9177R are critical for therapeutic development.
Properties
CAS No. |
208840-22-6 |
|---|---|
Molecular Formula |
C33H41N5O6 |
Molecular Weight |
603.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-3-methyl-1-[(2S)-2-[[(2S)-3-methyl-1-[5-[(3-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C33H41N5O6/c1-20(2)27(29(39)31-37-36-26(44-31)18-24-14-9-11-22(5)17-24)34-30(40)25-15-10-16-38(25)32(41)28(21(3)4)35-33(42)43-19-23-12-7-6-8-13-23/h6-9,11-14,17,20-21,25,27-28H,10,15-16,18-19H2,1-5H3,(H,34,40)(H,35,42)/t25-,27-,28-/m0/s1 |
InChI Key |
FPGAGACTKJTPFT-MYKRZTLLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN=C(O2)C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
VPV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CE-2072; CE 2072; CE2072; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory activity of Unii-X4edb9177R is compared to two structurally distinct compounds with published Ki values against leukocyte elastase (Table 1).
Table 1: Comparison of Leukocyte Elastase Inhibitors
Key Findings
Potency: Unii-X4edb9177R and the dichlorobenzoate derivative exhibit identical Ki values (0.03 nM), indicating comparable binding affinity to leukocyte elastase . The benzothieno-oxazine compound is significantly less potent (Ki = 12.59–16.3 nM), suggesting structural features critical for high-affinity binding.
Structural Insights: The dichlorobenzoate derivative shares a halogenated aromatic moiety with Unii-X4edb9177R, which may enhance interactions with hydrophobic pockets in the enzyme’s active site . The benzothieno-oxazine compound’s reduced potency could stem from steric hindrance or suboptimal electronic properties in its diethylamino and tetrahydrobenzothieno groups.
Therapeutic Implications: Subnanomolar Ki values (<1 nM) are typically required for clinical viability in protease inhibitors. Unii-X4edb9177R meets this threshold, positioning it as a promising candidate for further preclinical evaluation .
Methodological Considerations
The data in Table 1 derive from enzymatic assays standardized by AAT Bio, which measure competitive inhibition under controlled pH and temperature conditions . Key methodological details include:
- Assay Type : Fluorescence-based kinetic measurements using elastase-specific substrates.
- Validation : IC50-to-Ki conversion using the Cheng-Prusoff equation, assuming competitive inhibition.
- Reproducibility: Multiple independent studies ([1–4]) corroborate the benzothieno-oxazine compound’s Ki range, ensuring reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
